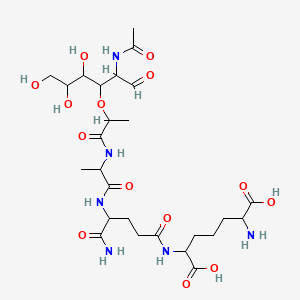

Murnac-tripeptide

Description

Properties

CAS No. |

64374-58-9 |

|---|---|

Molecular Formula |

C26H44N6O14 |

Molecular Weight |

664.7 g/mol |

IUPAC Name |

2-[[4-[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-aminoheptanedioic acid |

InChI |

InChI=1S/C26H44N6O14/c1-11(29-24(41)12(2)46-21(20(38)18(36)10-34)17(9-33)30-13(3)35)23(40)32-15(22(28)39)7-8-19(37)31-16(26(44)45)6-4-5-14(27)25(42)43/h9,11-12,14-18,20-21,34,36,38H,4-8,10,27H2,1-3H3,(H2,28,39)(H,29,41)(H,30,35)(H,31,37)(H,32,40)(H,42,43)(H,44,45) |

InChI Key |

NMAKGCMEDYICRN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Synonyms |

Ac-Mur-L-Ala-gamma-D-Gln-meso-A(2)pm AcMu-Ala-iso-Gln-2,2'-diaminopimelic acid muramylNAc-Ala-isoGln-Lys-tripeptide N-acetylmuramyl-alanyl-isoglutaminyl-meso-2,2'-diaminopimelic acid N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-lysine |

Origin of Product |

United States |

Enzymatic Synthesis and Formation of Udp Murnac Tripeptide

MurE Ligase-Catalyzed Addition of the Third Amino Acid (e.g., meso-Diaminopimelic Acid or L-Lysine)

The MurE ligase, also known as UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase or UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--L-lysine ligase, is the third enzyme in the series of Mur ligases (MurC, D, E, and F) that sequentially add amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). pnas.orgebi.ac.ukoup.com Following the addition of L-alanine by MurC and D-glutamate by MurD to form UDP-MurNAc-dipeptide (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate or UAG), MurE catalyzes the ATP-dependent ligation of the third amino acid. pnas.orgasm.orgkopri.re.kr This third amino acid is typically meso-diaminopimelic acid (m-DAP or meso-A2pm) in most Gram-negative bacteria, bacilli, and mycobacteria, or L-lysine in the majority of Gram-positive bacteria. mdpi.commicrobiologyresearch.orgresearchgate.net The product of this reaction is UDP-MurNAc-tripeptide (UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysine/m-DAP). researchgate.netebiohippo.com The incorporation of the correct amino acid by MurE is crucial, as the introduction of the wrong residue can lead to cell lysis. mdpi.com

The substrate specificity of MurE ligase is generally stringent, ensuring the correct composition of the peptidoglycan stem peptide. mdpi.com This specificity is largely dictated by the amino acid binding site within the enzyme. mdpi.com

meso-Diaminopimelic Acid vs. L-Lysine: MurE enzymes are typically selective for either meso-DAP or L-lysine. microbiologyresearch.org For instance, the MurE from Escherichia coli specifically incorporates meso-DAP, while the enzyme from Staphylococcus aureus incorporates L-lysine and cannot use diaminopimelate as a substrate. kopri.re.kruniprot.org The expression of S. aureus MurE in E. coli leads to the incorporation of L-lysine into the peptidoglycan, resulting in morphological abnormalities and cell lysis. uniprot.org Similarly, the MurE from Mycobacterium tuberculosis is active only in the presence of its specific substrates, including m-DAP. plos.org However, not all MurE ligases exhibit absolute specificity. The MurE from Thermotoga maritima, for example, can incorporate both L-lysine and D-lysine and is also able to use meso-diaminopimelate as a substrate in vitro, albeit less efficiently. uniprot.org The catalytic efficiency for L-lysine addition by T. maritima MurE is four-fold higher than for D-lysine and ten-fold higher than for meso-diaminopimelate. uniprot.org

Structural Basis of Specificity: The specificity for the amino acid substrate is linked to distinct sequence motifs within the MurE enzyme. A DNPR sequence motif is characteristic of meso-DAP-adding enzymes, while a D(D,N)P(N,A) motif is associated with L-lysine specificity. microbiologyresearch.org Studies on MurE from Erysipelothrix rhusiopathiae, which surprisingly adds L-alanine at position 3, revealed that the characteristic DNPR motif is replaced by HDNR, demonstrating the role of this motif in substrate recognition. nih.gov

Other Substrates: While highly specific, some MurE enzymes can recognize other substrates to a lesser extent. For example, the S. aureus MurE can accept L-ornithine, but with a 400-fold lower efficiency compared to L-lysine. uniprot.org Kinetic studies of E. coli MurE have determined the Km values for meso-A2pm and ATP to be approximately 36 µM and 620 µM, respectively. kopri.re.kr

| Bacterial Species | Primary Amino Acid Substrate | Other Accepted Substrates (Efficiency) | Reference |

|---|---|---|---|

| Escherichia coli | meso-Diaminopimelic Acid (m-DAP) | N/A | kopri.re.kr |

| Staphylococcus aureus | L-Lysine | L-Ornithine (400-fold lower efficiency) | uniprot.org |

| Mycobacterium tuberculosis | meso-Diaminopimelic Acid (m-DAP) | N/A | plos.org |

| Thermotoga maritima | L-Lysine | D-Lysine (4-fold lower efficiency), meso-Diaminopimelate (10-fold lower efficiency) | uniprot.org |

| Erysipelothrix rhusiopathiae | L-Alanine | meso-Diaminopimelic Acid (to a lesser extent) | nih.gov |

The ligation of the third amino acid by MurE is an energy-dependent process that relies on the hydrolysis of ATP. nih.govnih.gov This catalytic mechanism is common to all Mur ligases (MurC-F). microbiologyresearch.orgnih.gov The process involves the formation of an acyl-phosphate intermediate. mdpi.com

The reaction begins with the binding of ATP to the enzyme, followed by the UDP-sugar substrate (UDP-MurNAc-dipeptide) and then the amino acid. mdpi.com In the active site, the carboxyl group of the D-glutamate residue of the UDP-MurNAc-dipeptide is activated by ATP, leading to the formation of an acyl-phosphate intermediate and the release of ADP. mdpi.commicrobiologyresearch.org This intermediate is then subjected to a nucleophilic attack by the amino group of the incoming amino acid (meso-DAP or L-lysine), which is precisely oriented within the active site. microbiologyresearch.org This attack proceeds through a tetrahedral intermediate, ultimately forming a peptide bond and releasing inorganic phosphate (B84403) (Pi). microbiologyresearch.org

The structure of MurE consists of three domains, and the catalytic process is associated with significant conformational changes. researchgate.net The enzyme transitions from an open conformation in the substrate-free state to a closed conformation upon substrate binding, which facilitates catalysis. kopri.re.krmicrobiologyresearch.org Studies on M. tuberculosis MurE have identified several residues (K157, E220, D392, N449, and R451) that are essential for catalysis and substrate binding. nih.gov Mutations in some of these residues can lead to the uncoupling of ATP hydrolysis from the ligation reaction. nih.gov

Substrate Specificity of MurE Ligase

Murein Peptide Ligase (Mpl)-Mediated Tripeptide Ligation during Recycling

In addition to the de novo synthesis pathway, many bacteria, particularly Gram-negative species, have a peptidoglycan recycling pathway to salvage components from the cell wall during growth and division. plos.orgnih.gov The Murein Peptide Ligase (Mpl) plays a crucial role in this process by directly ligating a pre-formed tripeptide (L-Ala-γ-D-Glu-meso-DAP) to UDP-MurNAc. plos.orgnih.gov This bypasses the sequential additions catalyzed by MurC, MurD, and MurE, providing an efficient shortcut for synthesizing the UDP-MurNAc-tripeptide intermediate. frontiersin.orgresearchgate.net This tripeptide is generated from the breakdown of the existing peptidoglycan in the periplasm and is transported into the cytoplasm. nih.gov

Mpl shares several characteristics with the canonical Mur ligases, yet possesses distinct features related to its specific role in recycling.

Similarities: Mpl was initially identified due to its sequence similarity (around 20-25% identity) to MurC. plos.org Like the Mur ligases, Mpl belongs to the ATP-dependent carboxylate-amine ligase superfamily. plos.orgosti.gov It is presumed to follow a similar ATP-driven reaction mechanism, involving the formation of an acyl-phosphate intermediate on the UDP-MurNAc substrate before ligation of the peptide. osti.gov Structurally, Mpl shares the characteristic three-domain architecture of Mur ligases. plos.orgosti.gov

Distinctions: The primary functional distinction is the substrate that is ligated to UDP-MurNAc. While MurC, MurD, and MurE each add a single amino acid, Mpl ligates a complete tripeptide (or even larger peptides). plos.orgosti.gov This functional difference is reflected in unique sequence and structural features that differentiate Mpl from the de novo synthesis enzymes. nih.gov For example, while Mpl is functionally most similar to MurC (both ligate a substrate to UDP-MurNAc), Mpl has a significantly larger middle domain compared to MurC, which likely accommodates the larger peptide substrate. researchgate.net

The substrate specificity of Mpl is adapted to the products of peptidoglycan breakdown. The enzyme from E. coli is known to accept not only the tripeptide (L-Ala-γ-D-Glu-meso-DAP) but also tetra- and pentapeptides as substrates for ligation to UDP-MurNAc. plos.orgnih.gov This broad substrate range allows the cell to efficiently recycle various peptide fragments generated during cell wall turnover. nih.gov The ligation of the tripeptide by Mpl yields UDP-MurNAc-tripeptide, which can then enter the de novo pathway for the addition of the D-Ala-D-Ala dipeptide by MurF. ebiohippo.comnih.gov Direct ligation of a pentapeptide would produce the final UDP-MurNAc-pentapeptide precursor. nih.gov

Metabolic Flux and Recycling of Peptidoglycan Derived Tripeptide Moieties

Dynamics of Peptidoglycan Turnover and Release of Muropeptides

During bacterial growth and cell division, the peptidoglycan sacculus, the mesh-like polymer that encases the cell, must be precisely cleaved to allow for the insertion of new material. diva-portal.orgnih.govpnas.org This remodeling is mediated by a suite of lytic enzymes that break down the glycan strands and peptide cross-links. nih.govoup.com The process liberates a variety of PG fragments, or muropeptides, into the periplasmic space. researchgate.net

In Gram-negative bacteria such as Escherichia coli, this turnover is remarkably extensive. It is estimated that approximately 30% to 60% of the cell wall's peptidoglycan is broken down and recycled with each generation. embopress.orgnih.govpnas.org Despite this high rate of degradation, the recycling process is so efficient that only about 0% to 5% of key components, like the amino acid meso-diaminopimelic acid (m-DAP), are lost from the cell per generation. pnas.orgpnas.org The released muropeptides in the periplasm can either be transported into the cytoplasm for recycling or, in some cases, released into the environment. nih.govresearchgate.netresearchgate.net

| Parameter | Finding | Source(s) |

| Recycling Rate | 40-60% of the side wall peptidoglycan is recycled per generation in E. coli. | embopress.orgnih.gov |

| Component Loss | Only ~0-5% of meso-diaminopimelic acid (m-DAP) is lost per generation. | pnas.orgpnas.org |

| Location | Peptidoglycan cleaving enzymes release fragments into the periplasm. | nih.govresearchgate.net |

| Fate of Fragments | Fragments are either transported into the cytoplasm for recycling or released. | researchgate.net |

Role of Lytic Enzymes in Generating Tripeptide Fragments (e.g., LdcA, AmpD)

The generation of the specific tripeptide L-Ala-γ-D-Glu-m-DAP, a key intermediate for direct recycling, is a multi-step enzymatic process. nih.govresearchgate.net Following the initial cleavage of the peptidoglycan by lytic transglycosylases, which produce larger anhydro-muropeptides, further processing occurs in both the periplasm and the cytoplasm. pnas.org

Two key enzymes involved in producing the recyclable peptide moiety are AmpD and LdcA:

AmpD : This cytoplasmic enzyme is an N-acetylmuramoyl-L-alanine amidase. nih.govuniprot.orgresearchgate.net Its primary role is to cleave the amide bond between the N-acetylmuramic acid sugar and the L-alanine residue of the peptide stem. pnas.orguniprot.org This action releases the full peptide chain (e.g., a tetrapeptide) from its associated sugar within the cytoplasm. researchgate.net The enzyme is specific for the anhydro-MurNAc moiety present on recycled fragments. nih.gov

LdcA : The L,D-carboxypeptidase LdcA acts on the free tetrapeptide (L-Ala-γ-D-Glu-m-DAP-D-Ala) that is released after the action of amidases like AmpD. oup.comnih.gov LdcA specifically hydrolyzes the peptide bond between m-DAP (position 3) and the terminal D-Ala (position 4), trimming the tetrapeptide into a tripeptide (L-Ala-γ-D-Glu-m-DAP). nih.govnih.govresearchgate.net This resulting tripeptide is the direct substrate for the enzyme Mpl (murein peptide ligase), which re-attaches it to UDP-MurNAc, feeding it directly back into the peptidoglycan synthesis pathway. nih.govnih.govnih.gov

| Enzyme | Type | Location | Function | Substrate | Product | Source(s) |

| AmpD | N-acetylmuramoyl-L-alanine amidase | Cytoplasm | Cleaves the sugar from the peptide stem. | anhydroMurNAc-peptide | anhydroMurNAc + free peptide | pnas.orgnih.govuniprot.org |

| LdcA | L,D-carboxypeptidase | Cytoplasm | Removes the terminal D-alanine from a tetrapeptide. | L-Ala-γ-D-Glu-m-DAP-D-Ala | L-Ala-γ-D-Glu-m-DAP (tripeptide) | oup.comnih.govnih.gov |

Transport Mechanisms of Peptidoglycan Tripeptides into the Cytoplasm (e.g., MppA)

For recycling to occur, the muropeptides generated in the periplasm must be transported across the inner membrane into the cytoplasm. E. coli possesses multiple permeases for this purpose, with distinct specificities and roles. pnas.orgpnas.org

The primary transporter for free murein tripeptides is an ABC (ATP-binding cassette) transporter system composed of the periplasmic binding protein MppA and the inner membrane channel OppBCDF . pnas.orguniprot.orgresearchgate.net

MppA (Murein Peptide Periplasmic-binding Protein) : MppA is a high-affinity periplasmic protein that specifically binds the murein tripeptide L-alanyl-gamma-D-glutamyl-meso-diaminopimelate. uniprot.orgresearchgate.net It shows a preference for free peptides that are not attached to a sugar moiety. pnas.org After binding the tripeptide, MppA delivers it to the OppBCDF complex for translocation into the cytoplasm. diva-portal.orgresearchgate.net

OppBCDF : This complex forms the transmembrane pore and provides the ATP-dependent power for the transport. diva-portal.orgasm.org

The MppA-OppBCDF system is particularly important for scavenging low concentrations of muropeptides from the environment, a strategy that distinguishes it from other transporters like AmpG, which has a lower affinity and primarily transports sugar-linked peptides (anhydro-MurNAc-peptides). diva-portal.orgpnas.orgpnas.org The choice between these transport systems depends on factors like growth phase and nutrient availability. diva-portal.orgpnas.org

| Transporter System | Component(s) | Location | Substrate Specificity | Key Feature | Source(s) |

| MppA-OppBCDF | MppA (Periplasmic Binding Protein), OppBCDF (ABC Transporter) | Periplasm / Inner Membrane | Free murein tripeptides (L-Ala-γ-D-Glu-m-DAP) | High-affinity; enables scavenging of external peptides. | pnas.orgpnas.orguniprot.org |

| AmpG | MFS Transporter | Inner Membrane | anhydro-MurNAc-linked peptides | Lower affinity; primary transporter for internally recycled fragments. | diva-portal.orgpnas.orgpnas.org |

Molecular Interactions and Mechanistic Studies of Udp Murnac Tripeptide

Interaction with UDP-MurNAc-Tripeptide:D-Ala-D-Ala Ligase (MurF)

The final cytoplasmic step in the synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, is catalyzed by the essential enzyme UDP-MurNAc-tripeptide:D-Ala-D-Ala ligase, commonly known as MurF. asm.orgasm.orgasm.org This enzyme facilitates the ATP-dependent ligation of the D-Ala-D-Ala dipeptide to the C-terminus of UDP-MurNAc-tripeptide. nih.gov The MurF enzyme is part of the Mur ligase family (MurC, D, E, and F), which sequentially adds amino acids to UDP-MurNAc to assemble the peptide stem. oup.comoup.com

Kinetic studies of the Escherichia coli MurF enzyme have revealed that the ligation reaction proceeds via a sequential and ordered kinetic mechanism. oup.comnih.gov The binding of the three substrates to the enzyme occurs in a specific order. asm.org ATP is the first substrate to bind, which induces a conformational change in the MurF enzyme. asm.orgnih.gov This change facilitates the subsequent binding of the second substrate, UDP-MurNAc-tripeptide, followed by the final substrate, the D-Ala-D-Ala dipeptide, before the products are released. asm.orgnih.gov

Table 1: Ordered Substrate Binding to MurF Ligase

| Binding Order | Substrate | Role |

|---|---|---|

| 1 | ATP | Initiates a conformational change in the enzyme. asm.orgnih.gov |

| 2 | UDP-MurNAc-tripeptide | The peptide acceptor to which D-Ala-D-Ala is added. asm.orgnih.gov |

This ordered mechanism is believed to be a common feature among several Mur ligases, including MurC, MurD, and MurE, highlighting a conserved functional strategy in peptidoglycan synthesis. nih.gov

The activity of MurF is subject to regulation, notably through substrate inhibition. Studies have shown that the MurF enzyme from E. coli is strongly inhibited by an excess of its own substrate, UDP-MurNAc-tripeptide. nih.govoup.comnih.gov This inhibitory effect was observed to be suppressed by the addition of 0.5 M NaCl, suggesting that ionic strength can modulate the enzyme's response to its substrate. oup.comnih.gov This form of regulation, where high concentrations of a substrate impede the reaction rate, can be a mechanism to prevent the excessive accumulation of intermediates in a metabolic pathway. In bacteria lacking a functional MurF, an accumulation of the UDP-MurNAc-tripeptide precursor is observed, underscoring the enzyme's critical role. asm.org

Kinetic Analysis of MurF-Mediated Reactions

Binding to Transcriptional Regulators (e.g., AmpR)

In many Gram-negative bacteria, such as Citrobacter freundii and Pseudomonas aeruginosa, UDP-MurNAc-tripeptide and its related precursor, UDP-MurNAc-pentapeptide, play a central role in regulating the expression of β-lactamase genes, which confer antibiotic resistance. researchgate.netnih.gov This regulation is mediated by the LysR-type transcriptional regulator (LTTR), AmpR. nih.govuliege.be AmpR functions as a dual regulator, capable of both repressing and activating the transcription of the ampC β-lactamase gene in response to the cellular concentrations of different peptidoglycan metabolites. nih.govnih.gov

Under normal physiological conditions, AmpR binds the peptidoglycan precursor UDP-MurNAc-pentapeptide, which acts as a co-repressor, leading to the repression of ampC transcription. researchgate.netnih.govrcsb.org Crystal structures of the AmpR effector-binding domain in complex with UDP-MurNAc-pentapeptide have revealed that the primary contacts between the protein and the ligand occur at the terminal D-Ala-D-Ala motif of the pentapeptide. researchgate.netnih.govrcsb.org

When bacteria are exposed to β-lactam antibiotics, the disruption of peptidoglycan synthesis leads to the accumulation of cell wall catabolites, specifically 1,6-anhydro-MurNAc-peptides, including the tripeptide form. nih.govuliege.be It is proposed that these molecules, particularly 1,6-anhydro-MurNAc-tripeptide, act as inducers or activators. nih.govuliege.be They are thought to competitively displace the repressor molecule (UDP-MurNAc-pentapeptide) from AmpR, converting AmpR into a transcriptional activator of ampC. nih.govfrontiersin.org The structural finding that the D-Ala-D-Ala motif is key for binding the repressor suggests that the 1,6-anhydro-MurNAc-tripeptide, which lacks this motif, interacts differently with AmpR, thereby triggering a conformational change that switches its function from a repressor to an activator. researchgate.netnih.govrcsb.org

The binding of different peptidoglycan-derived ligands to AmpR directly modulates the expression of the ampC gene, providing a sophisticated mechanism for inducible antibiotic resistance.

Repression: In the absence of β-lactams, the cellular pool of UDP-MurNAc-pentapeptide is high. This molecule binds to AmpR, and the resulting complex represses ampC transcription, keeping β-lactamase production at a basal level. nih.govrcsb.org

Activation (Induction): Upon exposure to β-lactams, peptidoglycan recycling is altered, leading to an increase in the cytoplasmic concentration of 1,6-anhydro-MurNAc-tripeptide and other muropeptides. frontiersin.orgasm.org These molecules bind to AmpR, likely displacing the UDP-MurNAc-pentapeptide, which transforms AmpR into an activator that promotes high-level transcription of ampC. nih.govuliege.befrontiersin.org This leads to increased production of β-lactamase, which can then degrade the antibiotic.

Table 2: Ligand-Dependent Regulation of ampC Expression by AmpR

| Ligand | Cellular Condition | Role | Effect on ampC Transcription |

|---|---|---|---|

| UDP-MurNAc-pentapeptide | Normal growth | Co-repressor | Repression researchgate.netnih.gov |

Structural Basis of AmpR-UDP-MurNAc-Pentapeptide/Tripeptide Recognition

Recognition by Host Innate Immune Receptors (e.g., Nod1)

Peptidoglycan and its fragments, including tripeptides, are recognized by the host's innate immune system as microbe-associated molecular patterns (MAMPs). acs.org This recognition is mediated by a class of intracellular pattern recognition receptors (PRRs) known as nucleotide-binding oligomerization domain (NOD)-like receptors. researchgate.net

Specifically, the NOD1 receptor is crucial for detecting peptidoglycan fragments predominantly found in Gram-negative bacteria. nih.gov The minimal motif recognized by NOD1 is γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is the core of the tripeptide stem in these bacteria. tandfonline.com Consequently, NOD1 is capable of sensing the complete tripeptide L-Ala-D-Glu-mDAP (TriDAP) as well as its N-acetylmuramic acid-containing form, NAM-L-Ala-D-Glu-L-mDAP (M-TriDAP). tandfonline.com The recognition of these tripeptide structures by NOD1 in the cytoplasm of host cells triggers signaling cascades, primarily involving NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and antimicrobial peptides to combat bacterial infection. researchgate.nettandfonline.com This systemic priming of the innate immune system by peptidoglycan fragments is essential for a rapid and effective response to pathogens. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid tripeptide | UDP-MurNAc-tripeptide |

| Uridine diphosphate N-acetylmuramic acid pentapeptide | UDP-MurNAc-pentapeptide |

| Adenosine triphosphate | ATP |

| 1,6-anhydro-N-acetylmuramic acid tripeptide | 1,6-anhydro-MurNAc-tripeptide |

| γ-D-glutamyl-meso-diaminopimelic acid | iE-DAP |

| L-Alanyl-D-glutamyl-meso-diaminopimelic acid | TriDAP |

| N-acetylmuramic acid-L-Alanyl-D-glutamyl-meso-diaminopimelic acid | M-TriDAP |

| Uridine diphosphate N-acetylglucosamine | UDP-GlcNAc |

| Uridine diphosphate N-acetylmuramic acid | UDP-MurNAc |

Cellular Signaling Pathways Initiated by Recognition

Upon recognition of their specific muramyl tripeptide ligands, NOD1 and NOD2 initiate a complex and highly regulated signaling cascade that culminates in the activation of pro-inflammatory transcription factors, primarily NF-κB and the activation of mitogen-activated protein kinases (MAPKs). This signaling is orchestrated through a series of protein-protein interactions and post-translational modifications, with the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2, also known as RICK) playing a central role.

Ligand binding induces a conformational change in NOD1 or NOD2, leading to their oligomerization and the recruitment of RIPK2 via a homotypic interaction between their respective caspase activation and recruitment domains (CARDs). nih.govresearchgate.net This recruitment is the critical first step in assembling the "NODosome," a signaling platform analogous to the inflammasome.

A key event in the activation of RIPK2 is its polyubiquitination. This process is primarily mediated by the E3 ubiquitin ligase XIAP (X-linked inhibitor of apoptosis protein), which catalyzes the formation of lysine (B10760008) 63 (K63)-linked polyubiquitin (B1169507) chains on RIPK2. uniprot.orgnih.govlife-science-alliance.org These K63-linked chains are not degradative but rather serve as a scaffold for the recruitment of downstream signaling components. Specifically, XIAP has been shown to ubiquitylate RIPK2 at multiple sites, including K209, K410, and K538. life-science-alliance.org Furthermore, XIAP recruits the linear ubiquitin chain assembly complex (LUBAC), which adds methionine 1 (M1)-linked (linear) ubiquitin chains to the growing polyubiquitin scaffold on RIPK2. uniprot.orgnih.govresearchgate.net This mixed-linkage polyubiquitination is essential for robust signaling.

The polyubiquitinated RIPK2 then serves as a docking site for the TAK1 (transforming growth factor-β-activated kinase 1) complex, which consists of TAK1 and the TAK1-binding proteins TAB2 and TAB3. nih.govnih.govembopress.org The binding of the TAK1 complex to the ubiquitin chains on RIPK2 leads to the activation of TAK1 through autophosphorylation. nih.govresearchgate.net

Once activated, TAK1 acts as a central kinase that phosphorylates and activates two major downstream pathways:

The IKK (IκB kinase) complex: TAK1 phosphorylates IKKβ, a subunit of the IKK complex (which also includes IKKα and the regulatory subunit NEMO/IKKγ). nih.govembopress.org Activated IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. The degradation of IκBα liberates the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and chemokines. nih.govnih.gov

The MAPK pathway: TAK1 also phosphorylates and activates MAPK kinases (MAPKKs), which in turn phosphorylate and activate MAPKs such as p38 and JNK. nih.govnih.gov These activated MAPKs then phosphorylate other transcription factors, such as AP-1, which also contribute to the pro-inflammatory gene expression program.

This signaling cascade is tightly regulated by other E3 ligases (such as cIAP1, cIAP2, and ITCH) and deubiquitinases (such as A20 and CYLD) that can modify RIPK2 ubiquitination, thereby fine-tuning the inflammatory response. nih.govresearchgate.netnih.gov

| Signaling Component | Role in Pathway | Key Interacting Partners | Post-Translational Modifications |

| NOD1/NOD2 | Intracellular pattern recognition receptor | Muramyl tripeptides, RIPK2 mdpi.comnih.gov | Ligand-induced oligomerization |

| RIPK2 (RICK) | Central adaptor kinase | NOD1/NOD2, XIAP, TAK1 complex nih.govembopress.org | K63- and M1-linked polyubiquitination, autophosphorylation uniprot.orglife-science-alliance.org |

| XIAP | E3 ubiquitin ligase | RIPK2 uniprot.orgnih.gov | - |

| LUBAC | E3 ubiquitin ligase complex | XIAP, RIPK2 uniprot.orgresearchgate.net | Catalyzes M1-linked ubiquitination |

| TAK1 Complex (TAK1, TAB2, TAB3) | Kinase complex, activates NF-κB and MAPK pathways | Ubiquitinated RIPK2, IKK complex, MAPKKs nih.govnih.gov | Autophosphorylation |

| IKK Complex (IKKα, IKKβ, NEMO) | Kinase complex, activates NF-κB | TAK1, IκBα nih.govembopress.org | Phosphorylation by TAK1 |

| NF-κB | Transcription factor | IκBα, DNA nih.gov | Nuclear translocation upon IκBα degradation |

| MAPKs (p38, JNK) | Kinases | MAPKKs nih.gov | Phosphorylation by MAPKKs |

Biophysical and Structural Elucidation of Udp Murnac Tripeptide Complexes

X-ray Crystallography of Enzymes and Binding Proteins in Complex with UDP-MurNAc-Tripeptide or its Analogs

X-ray crystallography has been instrumental in revealing the atomic-level details of how Mur ligases recognize and bind UDP-MurNAc-tripeptide and its analogs. These studies have provided a static yet detailed snapshot of the protein-ligand interactions.

For instance, the crystal structure of E. coli MurE in complex with its product, UDP-MurNAc-L-Ala-γ-D-Glu-meso-A2pm, was determined at a resolution of 2.0 Å. nih.gov Similarly, the structure of S. aureus MurE bound to UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys and ADP has been resolved at 1.8 Å. rcsb.org These high-resolution structures have been pivotal in understanding the stereochemical control and specificity for the third amino acid in the peptide stem. rcsb.org

| Enzyme | Organism | Ligand | PDB Code | Resolution (Å) | Reference |

|---|---|---|---|---|---|

| MurE | Escherichia coli | UDP-MurNAc-L-Ala-γ-D-Glu-meso-A2pm | 1E8C | 2.0 | oup.com |

| MurE | Staphylococcus aureus | UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys, ADP | 4C12 | 1.8 | rcsb.org |

| MurD | Escherichia coli | UDP-MurNAc-L-Ala (UMA) | 1E0D | 1.9 | embopress.org |

The active site of Mur ligases is located in a cleft formed by the interface of the three domains. researchgate.net The N-terminal domain is primarily involved in binding the UDP-MurNAc portion of the substrate, the central domain binds ATP, and the C-terminal domain is responsible for binding the incoming amino acid or dipeptide. oup.comsemanticscholar.org

In the MurE-product complex, the UDP-MurNAc-tripeptide is deeply buried within the enzyme's active site. core.ac.uk The uridine (B1682114) moiety of the UDP is recognized by the N-terminal domain. core.ac.ukresearchgate.net The central domain, often containing a characteristic "Walker" ATP-binding motif, interacts with the phosphate (B84403) groups and the muramic acid moiety. core.ac.uk A notable feature in the active site of some Mur ligases, like MurD and MurE, is a post-translationally carbamylated lysine (B10760008) residue, which is thought to be crucial for positioning the Mg2+-ATP complex for catalysis. nih.govcore.ac.uk

The C-terminal domain forms a binding pocket for the third amino acid of the tripeptide, which is a key determinant of substrate specificity. oup.com For example, in E. coli MurE, a specific pocket accommodates the meso-diaminopimelic acid (meso-A2pm). oup.com In contrast, S. aureus MurE has an active site architecture that specifically recognizes L-lysine, and it is unable to accommodate meso-A2pm. rcsb.orgresearchgate.net This strict specificity is crucial for maintaining the integrity of the peptidoglycan structure in different bacterial species. rcsb.org

A common feature of Mur ligases is the significant conformational change they undergo upon substrate binding. researchgate.netelifesciences.org These enzymes typically exist in an "open" conformation in the absence of ligands and transition to a "closed" conformation upon binding their substrates. oup.complos.org This transition is essential for catalysis, as it brings the substrates into the correct orientation for the reaction to occur and shields the active site from the solvent. semanticscholar.org

The conformational change primarily involves a large-scale domain movement, where the C-terminal domain rotates towards the N-terminal and central domains, effectively closing the active site cleft. plos.orgkopri.re.kr For example, structural studies of MurD have revealed both open and closed conformations. plos.org The binding of the substrate UDP-MurNAc-L-alanine (UMA) induces a partial closure, and the subsequent binding of ATP and D-glutamate leads to the fully closed state. plos.org

Recent studies on MurE from Acinetobacter baumannii have revealed a "wide-open" conformation in its substrate-free form, which transitions through an intermediate to a fully closed state upon substrate and nucleotide binding. nih.gov This dynamic process, involving rotations of the C-terminal domain by as much as 35-55 degrees, highlights the flexibility of these enzymes and the intricate mechanism of substrate recognition and catalysis. kopri.re.krnih.gov

Active Site Architecture and Ligand-Binding Pockets

Solution-State Structural Studies (e.g., NMR Spectroscopy for Dynamics and Interactions)

While X-ray crystallography provides high-resolution static pictures, solution-state techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the dynamic nature of enzyme-ligand complexes. nih.govuu.nl NMR has been used to study the conformational changes and interactions of Mur ligases in solution.

Paramagnetic NMR studies on MurD have been particularly revealing. nih.gov By attaching a paramagnetic lanthanide probe to the protein, researchers were able to monitor the ligand-driven conformational changes in detail. nih.govhokudai.ac.jp These studies identified a novel "semi-closed" conformation of MurD, which is thought to be a key intermediate in the catalytic cycle. nih.gov The NMR data also suggested that in the absence of ligands, MurD exists in multiple conformational states that are in exchange on a millisecond-to-microsecond timescale. researchgate.net

NMR titration experiments, where the chemical shifts of the protein's backbone amide groups are monitored upon the addition of ligands, have been used to map the binding sites of substrates like UDP-MurNAc-L-Ala (UMA) and ATP analogs. researchgate.net These experiments have confirmed that ligand binding induces significant chemical shift perturbations across large regions of the protein, indicative of widespread conformational changes. researchgate.net Furthermore, NMR has been used to measure the dissociation constants (Kd) for ligand binding. For example, the binding of the antibiotic ramoplanin (B549286) to UDP-MurNAc-tripeptide was studied by monitoring chemical shift changes, yielding a Kd of 2,380 ± 440 µM. fau.eduresearchgate.net

Computational and in Silico Approaches in Udp Murnac Tripeptide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. benthamscience.com In the context of UDP-MurNAc-tripeptide research, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to guide the design of new enzyme inhibitors. acs.org

These models are built using a set of molecules with known activities (the training set) and can then be used to predict the activity of new, untested analogues. For example, 3D-QSAR studies have been carried out on Streptococcus pneumoniae MurF inhibitors. acs.org The models derived from these studies provide insights into which structural features of the inhibitors are important for their activity, helping to rationalize the design of more potent compounds. acs.org QSAR models have also been developed to facilitate the search for new MurF inhibitors with a broader range of physicochemical properties. oup.com

In Silico Screening for Novel Interacting Molecules (excluding therapeutic drug discovery)

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a biological target. nih.gov This approach has been applied to the enzymes of the peptidoglycan biosynthesis pathway to find novel molecules that interact with them for research purposes, such as chemical probes to study enzyme function.

For instance, virtual screening approaches have been utilized to identify novel inhibitors for MurD ligase by targeting its ATP-binding site. acs.orgresearchgate.net These screenings can combine pharmacophore models with molecular docking calculations to filter and rank potential hits from compound databases. acs.org In a study targeting S. aureus MurE, a library of 154,118 compounds was screened, leading to the identification of nine potential inhibitor candidates. mdpi.com Similarly, virtual screening of a large compound database against M. tuberculosis MurB identified several hits that were then subjected to further computational analysis, including MD simulations. chemrxiv.org These methods allow for the efficient exploration of vast chemical space to discover new molecular tools for studying the enzymes that synthesize and interact with UDP-MurNAc-tripeptide.

Methodologies and Techniques for Studying Udp Murnac Tripeptide in Academic Research

Enzymatic and Chemical Synthesis Methods for Research Grade UDP-MurNAc-Tripeptide and its Analogs

The availability of pure UDP-MurNAc-tripeptide is crucial for in-depth biochemical and structural studies. However, its complex structure makes purely chemical synthesis challenging and often low-yielding. oup.com Historically, this and other UDP-MurNAc-peptides were isolated from bacterial extracts, a tedious and time-consuming process. oup.comfau.edu Consequently, chemoenzymatic and enzymatic approaches have become the preferred methods for producing research-grade material.

A common strategy involves a combination of enzymatic synthesis of the UDP-MurNAc core followed by the stepwise addition of amino acids catalyzed by Mur ligases. For instance, UDP-MurNAc can be synthesized from commercially available precursors like UDP-GlcNAc and phosphoenolpyruvate (B93156) using purified MurA and MurB enzymes. nih.govoup.comnih.govplos.orgresearchgate.net Subsequently, the MurC, MurD, and MurE ligases are used to sequentially add L-alanine, D-glutamic acid, and meso-diaminopimelic acid (m-DAP) or L-lysine, respectively, to form UDP-MurNAc-tripeptide. oup.comasm.orgplos.org

An innovative approach to generate the MurF substrate, UDP-MurNAc-tripeptide, utilizes the murein peptide ligase (Mpl) from the cell wall recycling pathway. nih.govasm.org This enzyme ligates a synthetically produced tripeptide (L-Ala-γ-D-Glu-meso-A₂pm) directly to UDP-MurNAc. nih.govasm.org This method bypasses the need for the sequential enzymatic additions by MurC, D, and E. nih.govasm.org The synthetic tripeptide itself can be prepared through established chemical methods. nih.govplos.org

Furthermore, researchers have developed methods to synthesize analogs of UDP-MurNAc-tripeptide to probe enzyme specificity and function. For example, fluorescent derivatives have been created by incorporating amino acids like D-cysteine, which can then be labeled with fluorescent probes such as pyrene (B120774) maleimide. nih.gov These labeled analogs are invaluable tools for studying the kinetics and inhibition of the enzymes involved in the later, membrane-associated steps of peptidoglycan biosynthesis. nih.gov

High-Performance Liquid Chromatography (HPLC) for Precursor Analysis and Quantification in Bacterial Extracts

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and quantification of UDP-MurNAc-tripeptide and other peptidoglycan precursors within bacterial extracts. oup.com The introduction of reversed-phase HPLC significantly improved the separation and purification of these nucleotide precursors from complex cellular mixtures. oup.comasm.org

Typically, bacterial cells are grown under specific conditions, and then the soluble intracellular components, including the UDP-MurNAc-peptides, are extracted. springernature.comnih.gov These extracts are then subjected to HPLC analysis, often using a C18 column. oup.complos.orgnih.govasm.orgnih.gov The different nucleotide precursors are separated based on their hydrophobicity and detected by monitoring UV absorbance, usually at a wavelength of 260 or 262 nm, which is characteristic of the uridine (B1682114) moiety. nih.govoup.comasm.org

This technique allows for the quantification of the intracellular pools of these precursors. oup.comnih.gov For example, studies have shown that inhibiting the enzyme MurF, which adds the D-Ala-D-Ala dipeptide to UDP-MurNAc-tripeptide, leads to a dose-dependent accumulation of its substrate, UDP-MurNAc-tripeptide. nih.gov This accumulation can be precisely measured by comparing the HPLC peak areas of the tripeptide in treated versus untreated cells. nih.gov Ultra-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, has also been adopted for more rapid and sensitive analysis of peptidoglycan components. elifesciences.orgsemanticscholar.org

| HPLC/UPLC System Component | Typical Specification/Use | Source(s) |

| Column | Reversed-phase C18 (e.g., Nucleosil 100, Acquity UPLC CSH) | oup.complos.orgasm.orgnih.govelifesciences.org |

| Mobile Phase | Ammonium formate (B1220265) or acetate (B1210297) buffer, often with an organic modifier like acetonitrile (B52724) or methanol | plos.orgnih.govasm.orgelifesciences.org |

| Detection | UV detector at 260 or 262 nm | nih.govoup.comasm.org |

| Application | Separation and quantification of UDP-MurNAc-peptides from bacterial extracts | oup.comnih.gov |

Mass Spectrometry-Based Approaches for Muropeptide Profiling and Identification of Intermediates

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural identification and profiling of peptidoglycan precursors and their breakdown products (muropeptides). elifesciences.orgelifesciences.orgjove.compnas.org This method offers high sensitivity and specificity, allowing for the detailed characterization of the chemical composition of the bacterial cell wall. jove.combiorxiv.org

In a typical workflow, peptidoglycan is first purified from bacterial cultures and then digested by enzymes like mutanolysin or lysozyme (B549824) to break it down into smaller, soluble muropeptides. semanticscholar.orgjove.com These muropeptides, which can include fragments corresponding to the monomeric units like GlcNAc-MurNAc-tripeptide, are then separated by LC and analyzed by MS. jove.comnih.govelifesciences.org The mass-to-charge ratio (m/z) of the ions provides a precise molecular weight, which helps in identifying the specific muropeptide. pnas.orgnih.gov

Tandem mass spectrometry (MS/MS) is often employed for unambiguous structural confirmation. elifesciences.orgelifesciences.orgpnas.org In this approach, a specific muropeptide ion is selected and fragmented, and the resulting fragmentation pattern provides detailed structural information, confirming the sequence of amino acids and the presence of modifications. jove.compnas.org This has been crucial in confirming the structure of muropeptides from various bacteria, including pathogenic species. pnas.org LC-MS has also been instrumental in analyzing the accumulation of peptidoglycan precursors, such as UDP-MurNAc-tripeptide, in response to antibiotic treatment, providing direct evidence for the mode of action of cell wall synthesis inhibitors. nih.govasm.orgspringernature.comoup.com

| Mass Spectrometry Technique | Application in UDP-MurNAc-Tripeptide Research | Source(s) |

| LC-MS | Identification and quantification of UDP-MurNAc-tripeptide and other precursors in cell extracts. | nih.govasm.orgspringernature.com |

| Tandem MS (MS/MS) | Structural confirmation of muropeptides by analyzing fragmentation patterns. | elifesciences.orgelifesciences.orgjove.compnas.org |

| High-Resolution MS | Accurate mass measurements to determine the elemental composition of intermediates. | elifesciences.orgelifesciences.org |

| Isotope Labeling MS | Tracing the metabolic fate of precursors and understanding peptidoglycan remodeling. | nih.govelifesciences.org |

Biochemical Assays for Enzyme Activity and Inhibition Studies (e.g., Phosphate (B84403) Release Assays)

Biochemical assays are fundamental for characterizing the enzymes that synthesize UDP-MurNAc-tripeptide (MurC, MurD, and MurE ligases) and for screening potential inhibitors. plos.orgnih.gov Since these Mur ligases are ATP-dependent enzymes, a common method to measure their activity is to quantify the amount of inorganic phosphate (Pi) released during the reaction. plos.orgnih.govtandfonline.commdpi.com

The malachite green assay is a widely used colorimetric method for this purpose. tandfonline.com In this assay, the reaction mixture contains the specific Mur ligase, its UDP-MurNAc-peptide substrate, the corresponding amino acid, and ATP. plos.orgtandfonline.com The reaction is stopped, and the malachite green reagent is added, which forms a colored complex with the released phosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the enzyme's activity. plos.orgtandfonline.com

These assays are crucial for determining the kinetic parameters of the enzymes, such as their optimal pH, temperature, and metal ion requirements (typically Mg²⁺). plos.orgnih.gov They are also adapted for high-throughput screening of compound libraries to identify potential inhibitors of the Mur ligases. tandfonline.comacs.org The inhibitory activity of a compound is determined by measuring the residual enzyme activity in its presence. tandfonline.comacs.org

Alternatively, enzyme activity can be measured by directly quantifying the formation of the product, UDP-MurNAc-tripeptide, using radiolabeled substrates and subsequent separation by HPLC. plos.orgasm.orgnih.gov For example, by using radiolabeled UDP-MurNAc or a radiolabeled amino acid, the radioactive product can be separated from the substrate by HPLC and quantified by scintillation counting. plos.orgasm.orgnih.gov

| Assay Type | Principle | Application | Source(s) |

| Phosphate Release Assay (e.g., Malachite Green) | Colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis. | Measuring Mur ligase activity and screening for inhibitors. | plos.orgnih.govtandfonline.com |

| HPLC-based Assay | Separation and quantification of radiolabeled product from radiolabeled substrate. | Determining kinetic parameters and enzyme activity. | plos.orgasm.orgnih.gov |

| Coupled Enzyme Assay | The product of one reaction is the substrate for a subsequent, easily measurable reaction. | Continuous monitoring of enzyme activity. | nih.govasm.org |

Future Perspectives in Udp Murnac Tripeptide Academic Research

Discovery of Novel Enzymes and Regulatory Mechanisms in Peptidoglycan Metabolism

The synthesis and turnover of peptidoglycan are meticulously controlled processes involving a multitude of enzymes whose activities must be coordinated with cell growth and division. mdpi.com Future research will likely focus on identifying new enzymatic players and deciphering the intricate regulatory networks that govern the flux of precursors like UDP-MurNAc-tripeptide.

A primary area of investigation is the discovery of novel enzymes that modify or interact with the tripeptide moiety. While the core Mur ligases are known, the full enzymatic repertoire involved in variations and postsynthetic modifications of the peptide stem across different bacterial species remains to be fully characterized. nih.gov Research into specialized hydrolases, such as carboxypeptidases and endopeptidases that cleave peptide bonds, continues to reveal their specific roles in PG remodeling, cell separation, and even bacterial predation. oup.comsci-hub.seresearchgate.net For example, LD-carboxypeptidases can trim tetrapeptides into tripeptides on the mature sacculus, influencing its structure and properties. scientificarchives.com

The regulation of peptidoglycan metabolism is another frontier ripe for discovery. It is understood that these pathways are subject to multiple layers of control, including feedback inhibition and the modulation of enzyme activity by regulatory proteins. numberanalytics.com For instance, UDP-MurNAc itself can inhibit MurA, the enzyme catalyzing the first committed step of its synthesis, representing a potential feedback loop. oup.com However, the overarching mechanisms that couple PG synthesis to other cellular processes, such as the synthesis of the inner and outer membranes, are still not clearly understood. nih.gov Future studies are expected to uncover novel two-component systems, stress response pathways, and protein-protein interactions that sense the status of the cell wall and adjust the activity of enzymes like MurE, the UDP-MurNAc-tripeptide synthetase, accordingly. sci-hub.senumberanalytics.com

Exploration of Unconventional Biological Roles and Interactions of Peptidoglycan Tripeptides

Beyond its structural role as a building block of the bacterial cell wall, the tripeptide component of peptidoglycan is emerging as a significant signaling molecule with diverse biological activities. frontiersin.org Research is increasingly focused on these unconventional functions, particularly in the context of host-pathogen interactions and interbacterial communication.

Peptidoglycan fragments, including tripeptides, are potent modulators of the host immune system. nih.gov Released during bacterial growth, division, or lysis, these muropeptides are recognized by host pattern recognition receptors (PRRs) such as NOD1 and NOD2, triggering innate immune responses. wikipedia.org Specifically, diaminopimelate-containing tripeptides are key ligands for the cytosolic sensor NOD1. Future research will likely explore the full spectrum of host responses to specific tripeptide structures from different bacterial species and their roles in immunomodulation, inflammation-induced tissue damage, and even neuronal development. nih.govwikipedia.org

Furthermore, peptidoglycan tripeptides may have roles beyond immunity. There is growing evidence that muropeptides can act as signaling molecules that influence microbial communities and host physiology in various ways. frontiersin.org For example, the release of specific PG fragments could be involved in complex bacterial behaviors such as developmental lysis or fratricide within a population. oup.com Exploring how these tripeptide signals are perceived and the responses they elicit in both bacteria and host cells is a promising avenue for future investigation. This includes identifying novel bacterial and host receptors and characterizing the downstream signaling cascades.

Advancements in High-Throughput Screening and Mechanistic Elucidation Technologies

The essential nature of peptidoglycan biosynthesis makes its enzymes, including those that synthesize and utilize UDP-MurNAc-tripeptide, attractive targets for novel antibiotics. researchgate.net A significant driver of future research will be the development and application of advanced technologies for high-throughput screening (HTS) of inhibitor libraries and for detailed mechanistic studies of the enzymes involved.

Recent years have seen a shift toward developing HTS assays that target individual biochemical steps in the PG pathway. asm.org Innovations include reporter strains that signal inhibition of cell wall synthesis and novel in vitro assays. asm.orgresearchgate.net For example, FRET-based assays have been developed to monitor the enzymatic activities of peptidoglycan synthases in real-time within a membrane environment, a technology that can be adapted for HTS. biorxiv.org Another powerful tool is the use of fluorogenic D-amino acids that become fluorescent upon their incorporation into peptidoglycan, enabling real-time visualization of transpeptidase activity and providing a basis for HTS platforms. researchgate.net Additionally, the development of synthetic microarrays featuring a wide variety of PGN fragments allows for high-throughput profiling of antibody responses and interactions with host proteins. nih.gov

For mechanistic elucidation, a combination of structural biology, biochemistry, and computational approaches will continue to provide deep insights. nih.gov X-ray crystallography has been instrumental in revealing the three-dimensional structures of Mur ligases, showing how they bind substrates like UDP-MurNAc-tripeptide and ATP. rcsb.orgresearchgate.netnih.gov These static pictures are increasingly being complemented by computational methods, such as targeted molecular dynamics simulations, which can model the conformational changes that enzymes like MurD undergo during their catalytic cycle. researchgate.netacs.org Such integrated approaches are crucial for understanding enzyme function and for designing inhibitors that exploit structural flexibility. acs.org

Cross-Species Comparative Studies of Peptidoglycan Tripeptide Pathways

The structure of peptidoglycan is not uniform across the bacterial kingdom; significant variations exist in the composition of the peptide stem and the nature of the cross-links. nih.govportlandpress.com Comparative studies of these pathways, with a focus on the tripeptide stage, are essential for understanding bacterial diversity, adaptation, and for identifying broad-spectrum or species-specific antibiotic targets.

The amino acid at the third position of the peptide stem is a key point of divergence. While many Gram-negative bacteria like Escherichia coli use meso-diaminopimelic acid (m-DAP), most Gram-positive bacteria incorporate L-lysine at this position. nih.gov Comparative analyses reveal even more unusual variations. For example, Thermotoga maritima can incorporate D-lysine instead of m-DAP, leading to an unconventional peptide stem. oup.com Similarly, studies on Streptomyces coelicolor have shown that the relative abundance of different muropeptides, including tripeptides, changes dramatically throughout its complex life cycle, reflecting adaptation to different growth phases. asm.org

Future comparative genomics and biochemical analyses will undoubtedly uncover further diversity in the MurE and Mpl enzymes responsible for tripeptide synthesis and ligation. Understanding how the structure and specificity of these enzymes have evolved in different bacteria—from pathogens to commensals—will provide critical knowledge. plos.org This includes comparing the composition and regulation of the large macromolecular complexes responsible for cell wall synthesis, such as the elongasome, which show significant variation between model organisms like E. coli and Bacillus subtilis. mdpi.comscientificarchives.com Such studies will not only enrich our fundamental understanding of bacterial cell biology but also highlight unique enzymatic features that could be exploited for targeted antimicrobial strategies.

Q & A

Q. What protocols ensure reproducibility in this compound’s reported anti-inflammatory effects?

- Methodological Answer : Standardize cell passage numbers (<20 for immortalized lines) and serum lot sources. Pre-screen batches for endotoxin levels. Publish full methodological details (e.g., exact compound dilutions, incubation times) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.